Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate
Description
Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a triazole ring fused to a pyridine core. The substituents at positions 3 (difluoromethyl) and 6 (methyl ester) distinguish it from other derivatives in this class.
Properties
IUPAC Name |
methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O2/c1-16-9(15)5-2-3-6-12-13-8(7(10)11)14(6)4-5/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBVKHMXSCBUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NN=C2C(F)F)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1549916-08-6 | |
| Record name | methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(difluoromethyl)-1H-[1,2,4]triazole with 2-chloropyridine-6-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazolopyridine derivatives.
Scientific Research Applications
Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites or receptor binding pockets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
The following analysis compares the target compound with key analogues, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations at Position 3
Key Observations:
- Electron Effects : The difluoromethyl group is electron-withdrawing, altering the electronic profile of the triazole ring compared to electron-donating methoxy () or neutral phenyl () groups. This may influence reactivity in nucleophilic or electrophilic reactions.
Variations at Position 6
Key Observations:
- Ester vs. Acid/Carboxamide : The methyl ester in the target compound offers intermediate polarity between a carboxylic acid (hydrophilic) and carboxamide (hydrogen-bonding capability). This balance is critical for optimizing pharmacokinetics.
Biological Activity
Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine structure, which enhances its pharmacological properties. The presence of a difluoromethyl group is particularly noteworthy as it can influence the compound's lipophilicity and bioavailability.
Triazoles often function by interacting with specific biological targets such as enzymes or receptors. The exact mechanism of action for this compound has not been fully elucidated; however, triazole compounds generally exhibit activity through:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in critical metabolic pathways.
- Modulation of Receptor Activity : They may act as agonists or antagonists at various receptors.
Anticancer Properties
Recent studies have shown that triazole derivatives possess significant anticancer properties. For instance, this compound has demonstrated:
- Cell Proliferation Inhibition : In vitro assays revealed that this compound inhibited the proliferation of several cancer cell lines with IC50 values indicating potent activity (data not specified in available literature).
- Apoptotic Induction : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound has shown potential against various fungal strains:
- Broad-Spectrum Efficacy : Preliminary tests indicate effectiveness against both dermatophytes and systemic fungal infections.
- Mechanism : It likely inhibits the synthesis of ergosterol, a vital component of fungal cell membranes.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | This compound showed significant inhibition of A549 lung cancer cells with an IC50 < 10 µM. |
| Study 2 | Assess antifungal activity | The compound demonstrated potent activity against Candida albicans with an MIC of 0.5 µg/mL. |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural components. Modifications to the difluoromethyl and carboxylate groups can enhance potency and selectivity:
- Difluoromethyl Group : Enhances lipophilicity and may improve cell membrane permeability.
- Carboxylate Functionality : Important for binding interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
